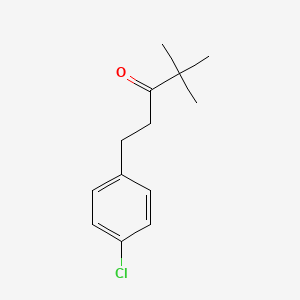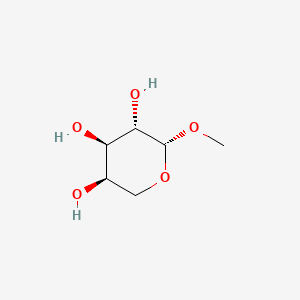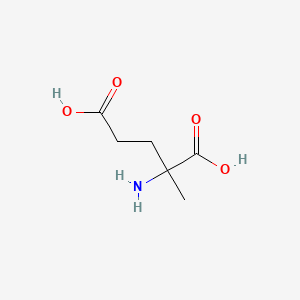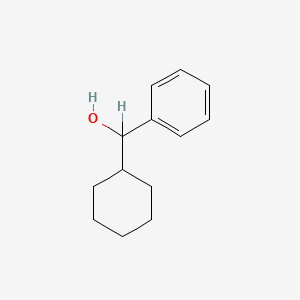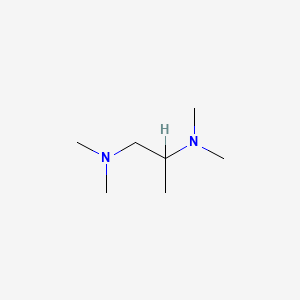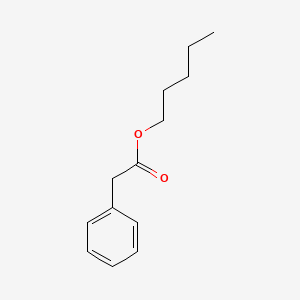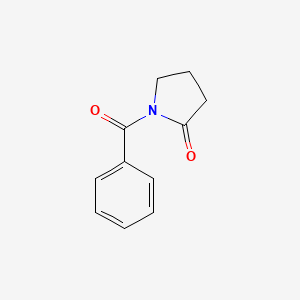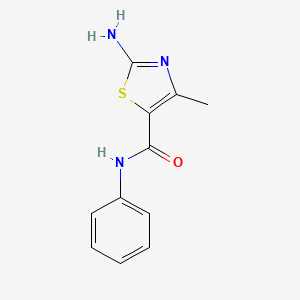
Diphenyltin oxide
説明
Diphenyltin oxide is a chemical compound with the empirical formula C12H10OSn . It is used in laboratory chemicals .
Synthesis Analysis
Compounds of diphenyltin carboxylates were prepared by using two different ligands i.e. cyclopropane and cyclopentane . The solvent used for this purpose was CDCl3 . The NMR spectra of 13C and 119Sn of CDCl3 solution of these compounds have been recorded .
Molecular Structure Analysis
The linear formula of this compound is (C6H5)2Sn(=O) . Its molecular weight is 288.92 .
Chemical Reactions Analysis
The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs . Furthermore, the ability to access various oxidation states of organometallic complexes enables catalysis to construct new bonds .
Physical And Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties are not available in the current literature.
科学的研究の応用
Lipid Peroxidation Monitoring
Diphenyltin oxide's derivatives, such as Diphenyl‐1‐pyrenylphosphine (DPPP), have been utilized as fluorescent probes to monitor lipid peroxidation in cell membranes. This application is particularly useful in studying the oxidative stress within cells, which can lead to various diseases. The reaction of DPPP with organic hydroperoxides and hydrogen peroxide to form DPPP oxide enables the specific monitoring of lipid peroxidation, showcasing its importance in cellular studies related to oxidative damage and its potential in drug development targeting oxidative stress-related conditions (Okimoto et al., 2000).
Neuroprotection and Anti-inflammatory Effects
Research on Diphenyl diselenide, a related compound, has demonstrated neuroprotective effects by modulating oxidative stress and inflammation in the brain. For instance, it was found to protect rat hippocampal slices from oxygen-glucose deprivation and reduce inducible nitric oxide synthase, suggesting its potential as a neuroprotective agent against ischemic brain injury and possibly other neurodegenerative conditions (Ghisleni et al., 2003).
Stereolithography in Drug Delivery
Stereolithography, using compounds such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide as a photo-initiator, has been employed to fabricate drug-loaded tablets with modified-release characteristics. This technique allows for precise control over the drug release rates, demonstrating the versatility of this compound derivatives in the field of pharmaceuticals and personalized medicine (Wang et al., 2016).
Biosorption and Biodegradation of Pollutants
This compound and its derivatives have been studied for their ability to interact with environmental pollutants, such as triphenyltin (TPT). Certain microorganisms, like Stenotrophomonas maltophilia, have shown the capability to biosorb and degrade TPT, a known endocrine disruptor, into less harmful forms. This highlights the potential application of this compound derivatives in bioremediation processes to mitigate environmental pollution (Gao et al., 2014).
Antioxidant Activity
The screening of Brazilian plant extracts for antioxidant activity has utilized diphenyl‐1‐picrylhydrazyl (DPPH), a stable free radical, to assess the antioxidant capacity of various compounds. This method provides insights into the potential of natural and synthetic compounds, including this compound derivatives, in combating oxidative stress, further emphasizing their significance in pharmaceutical and nutraceutical applications (Mensor et al., 2001).
Safety and Hazards
Diphenyltin oxide is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust, to wear protective gloves/clothing/eye protection/face protection, and to use it only outdoors or in a well-ventilated area .
生化学分析
Biochemical Properties
Diphenyltin oxide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, including those involved in oxidative stress responses. The compound can inhibit the activity of certain enzymes, leading to alterations in cellular metabolism. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for neurotransmission . This inhibition can result in the accumulation of acetylcholine, affecting nerve function and signaling.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can affect cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in stress responses and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, inhibiting their activity. For example, it can bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to its accumulation . This binding interaction can disrupt normal enzyme function and affect cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their activity. This modulation can lead to changes in the expression of genes involved in oxidative stress responses and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage, affecting cell viability and function . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and alterations in gene expression . Studies in animal models have shown that high doses of this compound can lead to neurotoxicity, hepatotoxicity, and reproductive toxicity . These toxic effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and cellular metabolism. It can interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . For example, this compound can inhibit the activity of enzymes involved in the detoxification of reactive oxygen species, leading to the accumulation of ROS and oxidative stress . Additionally, it can modulate the activity of enzymes involved in cellular metabolism, affecting the production and utilization of energy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can bind to specific transporters on the cell membrane, facilitating its uptake into cells . Once inside the cell, this compound can interact with binding proteins that regulate its localization and accumulation . These interactions can affect the distribution of this compound within different cellular compartments and tissues, influencing its biological activity and effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be localized to specific cellular compartments, such as the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress . The localization of this compound to the mitochondria can lead to the production of reactive oxygen species and subsequent mitochondrial dysfunction . Additionally, this compound can be targeted to other cellular compartments through post-translational modifications and targeting signals, affecting its activity and function in different cellular processes .
特性
IUPAC Name |
oxo(diphenyl)tin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.O.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPWQRIBARKZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315500 | |
| Record name | Oxodiphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2273-51-0, 31671-16-6 | |
| Record name | Oxodiphenylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2273-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxodiphenylstannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyltin oxide polymer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2273-51-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxodiphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxodiphenylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





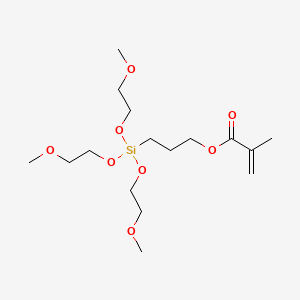
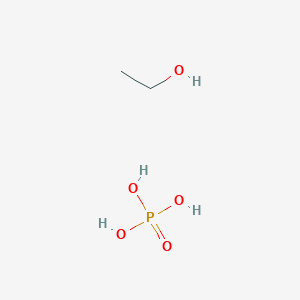
![1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-](/img/structure/B1583265.png)
